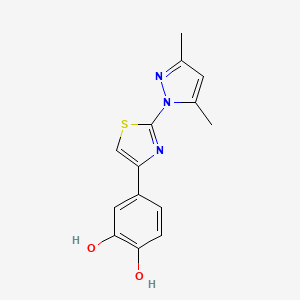![molecular formula C26H25NO5 B14448987 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate CAS No. 78904-26-4](/img/structure/B14448987.png)
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an ethenyl linkage, and a pentyloxy benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. Factors such as the choice of solvent, temperature, and catalyst concentration are critical in achieving efficient production on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate has several applications in scientific research:
Materials Science: Used in the synthesis of photorefractive polymers and other advanced materials.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage provides structural rigidity. The pentyloxy benzoate moiety can interact with hydrophobic regions of target molecules, facilitating binding and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl phenyl ether: Similar in structure but lacks the ethenyl linkage and pentyloxy benzoate moiety.
Phenyl 4-nitrophenyl carbonate: Contains a nitrophenyl group but differs in the overall structure and functional groups.
Uniqueness
4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the ethenyl linkage and pentyloxy benzoate moiety distinguishes it from other similar compounds, providing unique applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
78904-26-4 |
|---|---|
Formule moléculaire |
C26H25NO5 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
[4-[2-(4-nitrophenyl)ethenyl]phenyl] 4-pentoxybenzoate |
InChI |
InChI=1S/C26H25NO5/c1-2-3-4-19-31-24-17-11-22(12-18-24)26(28)32-25-15-9-21(10-16-25)6-5-20-7-13-23(14-8-20)27(29)30/h5-18H,2-4,19H2,1H3 |
Clé InChI |
GRUVZRUTVZUEDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


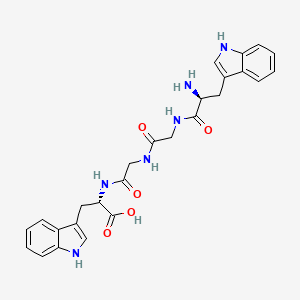
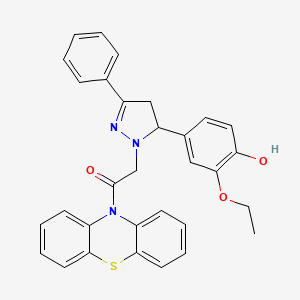
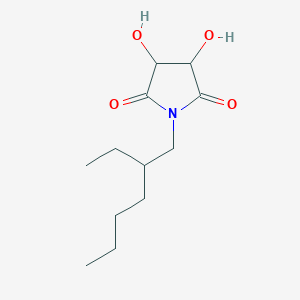
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
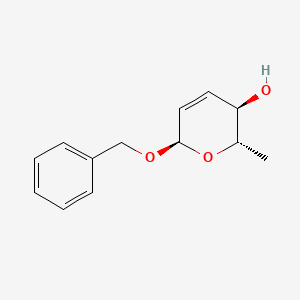
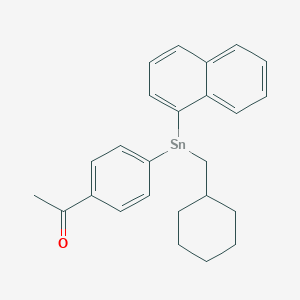


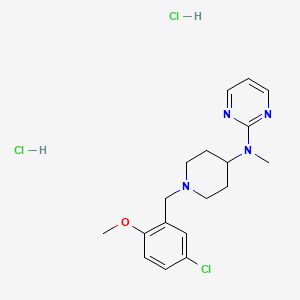
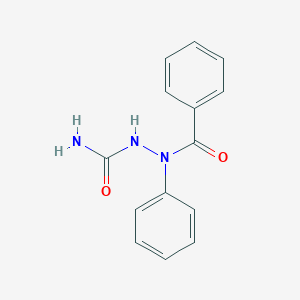
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
